17alpha-Vinyltestosterone
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Overview
Description
17alpha-Vinyltestosterone, also known as 17α-vinylandrost-4-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid (AAS). It is a derivative of testosterone, modified to include a vinyl group at the 17-alpha position. This compound was never marketed but has been studied for its anabolic and androgenic properties .
Preparation Methods
The synthesis of 17alpha-Vinyltestosterone involves several steps, starting from testosterone or its derivatives. One common method includes the introduction of a vinyl group at the 17-alpha position through a series of chemical reactions. The process typically involves:
Starting Material: Testosterone or a similar steroid.
Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates.
Industrial production methods are not well-documented, as the compound was never marketed
Chemical Reactions Analysis
17alpha-Vinyltestosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering its biological activity.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
17alpha-Vinyltestosterone has been studied primarily in the context of its anabolic and androgenic activities. Some key applications include:
Chemistry: Used as a model compound to study the effects of vinyl substitution on steroid activity.
Biology: Investigated for its effects on muscle growth and development in animal models.
Mechanism of Action
The mechanism of action of 17alpha-Vinyltestosterone involves binding to androgen receptors, similar to other anabolic-androgenic steroids. Upon binding, it induces gene expression that promotes the growth and development of masculine characteristics and muscle tissue. The molecular targets include androgen receptors in various tissues, and the pathways involved are primarily related to protein synthesis and muscle growth .
Comparison with Similar Compounds
17alpha-Vinyltestosterone is unique due to the presence of the vinyl group at the 17-alpha position. Similar compounds include:
Nandrolone (19-nortestosterone): Lacks the 19-methyl group and has different anabolic and androgenic properties.
Methyltestosterone (17alpha-methyltestosterone): Contains a methyl group at the 17-alpha position, altering its metabolic stability and activity.
Ethyltestosterone (17alpha-ethyltestosterone): Similar to methyltestosterone but with an ethyl group, affecting its biological activity.
These compounds differ in their chemical structure, which influences their anabolic and androgenic activities, metabolic stability, and potential therapeutic applications.
Properties
CAS No. |
1235-98-9 |
---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethenyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h4,13,16-18,23H,1,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
ILGPJZIKYMIGMU-CEGNMAFCSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C=C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C=C)O)C |
Origin of Product |
United States |
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